molecular formula C10H14BrNO2S B2644147 N-(4-bromo-2-ethylphenyl)ethanesulfonamide CAS No. 877131-30-1

N-(4-bromo-2-ethylphenyl)ethanesulfonamide

Cat. No.: B2644147
CAS No.: 877131-30-1
M. Wt: 292.19
InChI Key: LBXQIDBRPKKHGD-UHFFFAOYSA-N
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Description

N-(4-bromo-2-ethylphenyl)ethanesulfonamide: is an organic compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19 g/mol . This compound is characterized by the presence of a bromine atom, an ethyl group attached to a phenyl ring, and an ethanesulfonamide group. It is used in various chemical and industrial applications due to its unique properties.

Scientific Research Applications

Chemistry: N-(4-bromo-2-ethylphenyl)ethanesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of sulfonamide derivatives on biological systems.

Industry: The compound is utilized in the production of specialty chemicals and materials. It is also used in the development of agrochemicals and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-2-ethylphenyl)ethanesulfonamide typically involves the reaction of 4-bromo-2-ethylphenylamine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-(4-bromo-2-ethylphenyl)ethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-ethylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The bromine atom and ethyl group contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

  • N-(4-bromo-2-methylphenyl)ethanesulfonamide
  • N-(4-chloro-2-ethylphenyl)ethanesulfonamide
  • N-(4-bromo-2-ethylphenyl)methanesulfonamide

Comparison: N-(4-bromo-2-ethylphenyl)ethanesulfonamide is unique due to the presence of both a bromine atom and an ethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable for specific applications .

Properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-3-8-7-9(11)5-6-10(8)12-15(13,14)4-2/h5-7,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXQIDBRPKKHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NS(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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